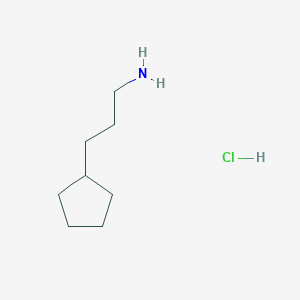![molecular formula C10H8BrF2NO2 B1372055 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile CAS No. 1181503-01-4](/img/structure/B1372055.png)
2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrF2NO2 . The InChI code is 1S/C10H8BrF2NO2/c1-15-8-4-6(2-3-14)7(11)5-9(8)16-10(12)13/h4-5,10H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.08 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Photolytic Studies and Radical Formation
- Research shows that substances similar to 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile undergo photolytic reactions leading to the formation of radical species. For instance, the photolysis of 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile forms alpha-acyl 4-methoxybenzyl radical, indicating potential applications in studies of radical generation and reactivity (Schepp, 2004).
Reaction Dynamics with Nucleophiles
- The interaction of compounds similar to 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile with nucleophiles has been investigated. For example, reactions of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles demonstrate the formation of cyclopropane derivatives, suggesting a role in synthetic chemistry and mechanism studies (Fariña et al., 1986).
Applications in Complex Synthesis
- The compound's analogs are used in the synthesis of complex structures. For instance, tris(2-methoxy-5-bromophenyl)stibine reacts with silver nitrate, forming complexes with specific structural and spectral properties. This highlights potential applications in coordination chemistry and materials science (Sharutina, 2020).
Spectral Properties in Solvents
- Studies of similar compounds in solvents like acetonitrile reveal insights into their spectral properties. For example, the investigation of the fluorescence spectral properties of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone in acetonitrile suggests applications in photophysics and molecular spectroscopy (Tomin & Jaworski, 2011).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
2-[3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO2/c1-15-8-5-6(2-3-14)4-7(11)9(8)16-10(12)13/h4-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNICRLCJFVTQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



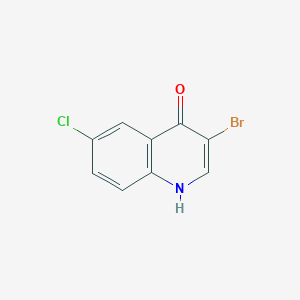

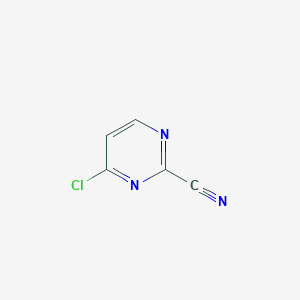
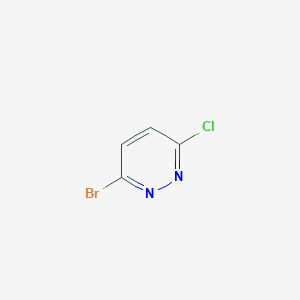

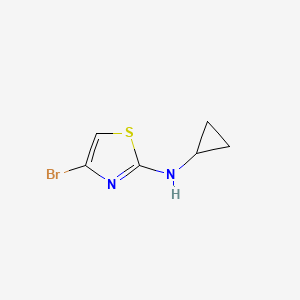
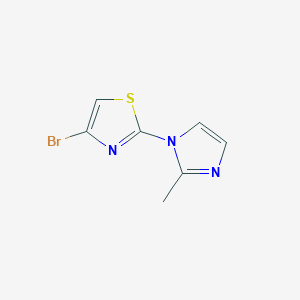



![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)
